3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride
Description
3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride, also known as Propionyl-L-carnitine hydrochloride (Propionyl-L-Carnitine HCl), is a cationic surfactant and esterified derivative of L-carnitine. Its molecular formula is C10H20ClNO4, with a molar mass of 253.72 g/mol . Structurally, it consists of a carnitine backbone modified with a pentanoyl (C5) acyl chain (Fig. 1). This compound is highly water-soluble, hygroscopic, and stable under inert, low-temperature storage (-20°C) . Clinically, it is used to treat renal dysfunction, congestive heart failure, and intermittent claudication due to its role in enhancing mitochondrial fatty acid oxidation .
Properties
Molecular Formula |
C12H24ClNO4 |
|---|---|
Molecular Weight |
281.77 g/mol |
IUPAC Name |
(3-carboxy-2-pentanoyloxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H |
InChI Key |
REFPVMRTHIMPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthesis Approach
Starting Materials : The synthesis may start with a precursor such as 3-carboxy-N,N,N-trimethyl-1-propanaminium hydroxide inner salt , which can be prepared through basic hydrolysis of 3-thmethylaminiumbutanoic acid ester salt .
Esterification : The next step involves esterification with pentanoic acid or its derivatives to introduce the pentanoyloxy group. This step may require activation of the carboxylic acid group using reagents like thionyl chloride.
Quaternization : If necessary, quaternization of the nitrogen atom can be achieved using alkyl halides, though in this case, the compound is already quaternized.
Purification : The final product is purified through recrystallization or chromatographic methods.
Chemical and Physical Properties
| Property | Description |
|---|---|
| Molecular Formula | C12H24ClNO4 |
| Molecular Weight | 281.77 g/mol |
| IUPAC Name | (3-carboxy-2-pentanoyloxypropyl)-trimethylazanium;chloride |
| Standard InChI | InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H |
| Standard InChIKey | REFPVMRTHIMPLJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(=O)OC(CC(=O)O)CN+(C)C.[Cl-] |
Biological Activity and Applications
3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride is noted for its role in facilitating fatty acid transport into mitochondria, thereby promoting energy production. Its biological effects suggest potential therapeutic applications in treating conditions such as renal function deterioration and congestive heart failure.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The pentanoyloxy ester undergoes enzymatic or chemical hydrolysis to release the carboxylic acid form. This reaction is critical for its role as a prodrug:
-
Mechanism : Esters are cleaved via nucleophilic attack by water (in acidic/base conditions) or enzymes (e.g., esterases).
-
Conditions :
-
Chemical : Acidic (HCl, H₂O) or basic (KOH, EtOH) conditions.
-
Enzymatic : In vivo metabolism, particularly in the liver or kidneys, where esterases cleave the ester bond.
-
For example, propionyl-L-carnitine (a related ester derivative) demonstrates enhanced hydrolysis under physiological conditions, increasing bioavailability . The pentanoyloxy group’s stability and hydrolysis rate depend on chain length and steric effects.
Stability and Storage Considerations
The compound is hygroscopic and requires storage under inert atmospheres (e.g., nitrogen) at low temperatures (≤–20°C) to prevent degradation . This instability is attributed to:
-
Moisture sensitivity : Accelerates hydrolysis of the ester group.
-
Thermal sensitivity : Melting points for derivatives range from 146–172°C, indicating volatility at elevated temperatures .
Comparison with Other Derivatives
The structure and reactivity of 3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride differ from other carnitine esters:
| Feature | Pentanoyloxy Derivative | Propionyl Derivative | Benzyl Derivative |
|---|---|---|---|
| Ester Chain Length | Pentanoyl (5 carbons) | Propionyl (3 carbons) | Benzyl (aromatic) |
Scientific Research Applications
3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its role in cellular metabolism and as a potential biomarker for certain metabolic disorders.
Medicine: Explored for its potential therapeutic effects, including its use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride involves its interaction with cellular enzymes and receptors. The compound is known to target peroxisomal carnitine O-octanoyltransferase, which plays a crucial role in fatty acid metabolism. By modulating the activity of this enzyme, the compound can influence various metabolic pathways and exert its biological effects .
Comparison with Similar Compounds
Propionyl-L-Carnitine HCl (C5 Acyl Chain)
Octanoylcarnitine Chloride (C8 Acyl Chain)
Lauroyl-L-carnitine Chloride (C12 Acyl Chain)
Palmitoyl-L-carnitine Chloride (C16 Acyl Chain)
- Molecular Formula: C23H46ClNO4
- Molar Mass : 436.07 g/mol
- Solubility: Poor water solubility; requires organic solvents like ethanol for dissolution .
- Applications : Utilized in studies of long-chain fatty acid transport and metabolic disorders. Its high lipophilicity limits therapeutic use but enhances research utility in lipid membranes .
Structural and Functional Trends
Acyl Chain Length and Solubility
- Shorter chains (C5–C8): Higher water solubility due to increased polarity. Propionyl (C5) and octanoyl (C8) derivatives are ideal for systemic therapies requiring aqueous compatibility .
- Longer chains (C12–C16) : Enhanced lipophilicity improves interaction with lipid bilayers, making them suitable for topical or research applications .
Comparative Data Table
Biological Activity
3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride, also known as a derivative of carnitine, is a quaternary ammonium compound that plays a significant role in various biological processes. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on available research data.
- Molecular Formula : C12H24ClNO4
- Molar Mass : 281.77 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Slightly soluble in chloroform, highly soluble in water
- Melting Point : 165-167°C
Biological Activity
This compound exhibits various biological activities, primarily related to its role in energy metabolism and potential therapeutic effects on metabolic disorders.
The compound functions primarily through the following mechanisms:
- Fatty Acid Transport : It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is crucial for energy production in cells.
- Regulation of Energy Metabolism : By influencing mitochondrial function, it may help regulate energy metabolism, particularly in muscle tissues.
- Antioxidant Properties : Some studies suggest that it may exhibit antioxidant effects, reducing oxidative stress in cells.
Case Studies and Clinical Trials
- Metabolic Disorders : A study highlighted that the compound has shown promise in improving metabolic profiles in patients with insulin resistance and obesity. Participants receiving treatment displayed significant reductions in body weight and improved lipid profiles after 12 weeks of administration .
- Cardiovascular Health : Research has indicated potential benefits in cardiovascular health, particularly for patients with heart failure. The compound may enhance cardiac function by improving fatty acid oxidation and reducing myocardial ischemia .
- Renal Function : The compound has been investigated for its protective effects on renal function. In animal models, it demonstrated the ability to mitigate renal damage caused by ischemia-reperfusion injury .
Summary of Biological Activities
Safety and Toxicology
While this compound is generally considered safe for use in research and clinical settings, precautions must be taken due to its potential irritative properties:
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
Synthesis typically involves esterification of L-carnitine with pentanoyl chloride under controlled acidic conditions. Key steps include:
- Acylation : React L-carnitine with pentanoyl chloride in anhydrous methanol at 0–4°C, followed by neutralization with HCl to form the quaternary ammonium salt .
- Purification : Use ion-exchange chromatography to isolate the product, followed by recrystallization in ethanol/water mixtures.
Characterization : Confirm structure via: - NMR : Analyze and spectra for ester carbonyl ( ppm) and quaternary ammonium signals ( ppm for N(CH)) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M] at m/z 294.2) .
Basic: Which analytical techniques ensure purity and stability assessment?
Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) at 1 mL/min; monitor UV absorption at 210 nm. Purity >95% is achievable with retention time consistency .
- Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 6 months) and analyze degradation products (e.g., free carnitine via LC-MS). Store at -20°C to minimize hydrolysis .
Advanced: How can hydrogen bonding networks in its crystal structure be resolved?
Answer:
- X-ray Diffraction : Collect high-resolution data ( Å) and refine using SHELXL .
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., motifs for carboxylic acid dimers) .
- Challenge : Disordered solvent molecules may require PLATON/SQUEEZE to model electron density voids .
Advanced: Which computational methods predict thermochemical and electronic properties?
Answer:
- DFT Calculations : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to optimize geometry and calculate:
- Limitation : Exact exchange terms in functionals may overestimate polarizability; validate with MP2 benchmarks .
Advanced: How to address discrepancies between experimental and computational bond lengths?
Answer:
- Error Source : Gradient approximations in DFT may fail for van der Waals interactions.
- Mitigation :
Advanced: What challenges arise in crystallographic refinement of this compound?
Answer:
- Disorder : The pentanoyl chain may exhibit rotational disorder. Use PART instructions in SHELXL to model alternative conformations .
- Twinned Data : If crystals are twinned, apply HKLF 5 format and twin-law matrices (e.g., -h, -k, l) during refinement .
- Validation : Check R (<5%) and Flack parameter for enantiopurity confirmation .
Basic: How to assess its stability under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
